Diphenyl(2-methoxyphenyl)phosphine
Overview
Description
Diphenyl(2-methoxyphenyl)phosphine is a chemical compound with the molecular formula C19H17OP . It is also known by other synonyms such as (2-methoxyphenyl)diphenylphosphine, (2-methoxyphenyl)-diphenylphosphane, and Diphenyl (O-anisyl)phosphine .
Molecular Structure Analysis
The molecular structure of Diphenyl(2-methoxyphenyl)phosphine consists of three benzene rings attached to a phosphorus atom . The InChI string representation of the molecule isInChI=1S/C19H17OP/c1-20-18-14-8-9-15-19 (18)21 (16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3
. Physical And Chemical Properties Analysis
Diphenyl(2-methoxyphenyl)phosphine has a molecular weight of 292.3 g/mol . It is a solid substance with a melting point of 124-126 °C .Scientific Research Applications
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Organophosphorus Chemistry
- Diphenylphosphine is a type of tertiary phosphine, which are widely used in organophosphorus chemistry .
- Tertiary phosphines inspire the design of new phosphines of various structures and the tuning of their properties .
- They are used in a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis .
- The methods of application or experimental procedures vary widely depending on the specific reaction or process being carried out .
- The outcomes of these applications also vary, but they generally involve the synthesis of new compounds or the catalysis of specific reactions .
-
Metal Coordination Chemistry
- Phosphines, including diphenylphosphine, are ubiquitous ligands in metal coordination chemistry .
- They underpin some of the most famous homogeneous transition metal catalysts .
- Constraining phosphines within confined environments influences not only their behavior but also that of their metal complexes .
- Notable examples include the use of metal–organic frameworks (MOFs) or metal–organic cages (MOCs) to support phosphines .
- The outcomes of these applications include reactivity modification and the development of new avenues for research .
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Synthesis of Novel Phosphine Ligands, Wittig-Horner Reagents, and Phosphonium Salts
- Deprotonation of diphenylphosphine gives diphenylphosphide, which is used for the synthesis of novel phosphine ligands, Wittig-Horner reagents, and phosphonium salts .
- This process involves the use of specific reagents and conditions to deprotonate the phosphine and then react it with other compounds to form the desired products .
- The outcomes of these applications include the synthesis of new compounds with potential applications in various areas of chemistry .
-
Preparation of Hydroxy (Phosphinoxy)Biphenyls
- Diphenyl-2-pyridylphosphine can be used as a catalyst for the preparation of hydroxy (phosphinoxy)biphenyls .
- This process involves the use of specific reagents and conditions to react the phosphine with other compounds to form the desired products .
- The outcomes of these applications include the synthesis of new compounds with potential applications in various areas of chemistry .
-
Formation of Ethylene Copolymers
- Diphenyl-2-pyridylphosphine can also be used as a catalyst for the copolymerization of ethylene with linear olefins .
- This process involves the use of specific reagents and conditions to react the phosphine with other compounds to form the desired products .
- The outcomes of these applications include the synthesis of new compounds with potential applications in various areas of chemistry .
-
Silylation of Aryl Halides
- Diphenyl-2-pyridylphosphine can be used as a catalyst for the silylation of aryl halides .
- This process involves the use of specific reagents and conditions to react the phosphine with other compounds to form the desired products .
- The outcomes of these applications include the synthesis of new compounds with potential applications in various areas of chemistry .
-
Ligand for Metal-Catalyzed Reactions
- Diphenyl-2-pyridylphosphine can be used as a ligand for various metal-catalyzed reactions .
- These reactions include carbonylations, hydration, dehydrogenative coupling, carbostannylation, distannylation, and silylation .
- The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- The outcomes of these applications include the synthesis of new compounds and the facilitation of specific chemical reactions .
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Reagent for Mitsunobu Reaction
- Diphenyl-2-pyridylphosphine can also be used as a reagent for the Mitsunobu reaction .
- The Mitsunobu reaction is an organic reaction that converts primary or secondary alcohols into esters, ethers, amines, and thioethers .
- The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- The outcomes of these applications include the synthesis of new compounds and the facilitation of specific chemical reactions .
-
Preparation of Hydroxy (Phosphinoxy)Biphenyls
- (2-Hydroxyphenyl)diphenylphosphine can be used as a catalyst for the preparation of hydroxy (phosphinoxy)biphenyls .
- This process involves the use of specific reagents and conditions to react the phosphine with other compounds to form the desired products .
- The outcomes of these applications include the synthesis of new compounds with potential applications in various areas of chemistry .
Safety And Hazards
Diphenyl(2-methoxyphenyl)phosphine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
(2-methoxyphenyl)-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OP/c1-20-18-14-8-9-15-19(18)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXNVYBGIFEOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345287 | |
Record name | (2-Methoxyphenyl)diphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(2-methoxyphenyl)phosphine | |
CAS RN |
53111-20-9 | |
Record name | (2-Methoxyphenyl)diphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53111-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methoxyphenyl)diphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl(2-methoxyphenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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